

Cbz-L-Homoserine: A Versatile Chiral Building Block for Synthesis

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Compound of Interest

Compound Name: **Cbz-L-Homoserine**

Cat. No.: **B120058**

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cbz-L-Homoserine, a carbobenzyloxy-protected derivative of the non-proteinogenic amino acid L-homoserine, is a valuable and versatile chiral building block in organic synthesis. Its inherent chirality and multiple functional groups—a protected amine, a carboxylic acid, and a primary alcohol—make it an ideal starting material for the enantioselective synthesis of a wide array of complex molecules, including unnatural amino acids, heterocyclic compounds, and natural products. This document provides detailed application notes and experimental protocols for the utilization of **Cbz-L-Homoserine** in various synthetic transformations.

Key Applications

Cbz-L-Homoserine serves as a precursor for a variety of important chiral synthons, including:

- Chiral Amino Alcohols and Aldehydes: The carboxylic acid moiety can be selectively reduced to afford the corresponding chiral amino alcohol or aldehyde, which are key intermediates in the synthesis of many pharmaceuticals.
- γ -Amino Acids: The side chain can be manipulated to introduce diverse functionalities, leading to the synthesis of valuable γ -amino acid derivatives.

- Heterocyclic Scaffolds: The functional groups of **Cbz-L-Homoserine** can be orchestrated to participate in cyclization reactions, yielding chiral lactones, lactams, morpholinones, and other heterocyclic systems.[1]
- Peptide Synthesis: The protected amino acid can be activated and incorporated into peptide chains, allowing for the synthesis of peptides containing non-standard residues.[2]
- Natural Product Synthesis: Its use as a chiral starting material has been instrumental in the total synthesis of several natural products.[3]

Data Presentation

The following table summarizes quantitative data for key transformations involving **Cbz-L-Homoserine** and its derivatives, providing a comparative overview of reaction efficiencies.

Transformation	Starting Material	Product	Reagents and Condition	Yield (%)	Enantiomeric Excess (ee)	Reference
Reduction to Amino Alcohol	Cbz-L-Homoserine Methyl Ester	Cbz-L-Homoserineol	NaBH ₄ , Methanol, THF	>95	>99%	[4]
Oxidation to Aspartic Acid Derivative	Fmoc-Ser(tBu)-Hse(Trt)-Gly-OH	Fmoc-Ser(tBu)-Asp(OH)-Gly-OH	Pyridinium dichromate (PDC), DMF	81	Not Reported	[5]
Lactonization	Cbz-L-Serine	Cbz-L-Serine β -lactone	Triphenylphosphine, Diethyl azodicarboxylate (DEAD)	24	Not Reported	[6]
Synthesis of β -Amino- γ -Keto Acid	N-protected L-homoserine	β -Amino- γ -keto acid	Ni-catalyzed Grignard addition	Good	Enantiopure	[7]
Peptide Coupling	N-Cbz-L-Tyrosine	N-Cbz-L-Tyrosyl-L-Alanine	Benzotriazole activation, L-Alanine, Aqueous Acetonitrile	85-95	>99%	[2]

Experimental Protocols

Protocol 1: Synthesis of (S)-3-(Benzylloxycarbonylamino)-4-hydroxybutan-1-ol (Cbz-L-Homoserinol)

This protocol describes the reduction of the carboxylic acid moiety of **Cbz-L-Homoserine** to the corresponding primary alcohol. The procedure is adapted from a general method for the reduction of Cbz-protected amino acids.[\[4\]](#)

Materials:

- **Cbz-L-Homoserine**
- Methanol (MeOH)
- Sulfuric Acid (H₂SO₄)
- Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Sodium Sulfate (Na₂SO₄)
- Tetrahydrofuran (THF)
- Sodium Borohydride (NaBH₄)

Procedure:

Step 1: Esterification of **Cbz-L-Homoserine**

- Dissolve **Cbz-L-Homoserine** (1 equivalent) in methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Stir the mixture overnight at room temperature.
- Remove the methanol under reduced pressure.

- Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution.
- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield **Cbz-L-Homoserine** methyl ester.

Step 2: Reduction of the Ester

- Dissolve the **Cbz-L-Homoserine** methyl ester (1 equivalent) in THF.
- Add sodium borohydride (excess) to the solution.
- Slowly add methanol over one hour while maintaining the temperature at room temperature.
- After the reaction is complete (monitored by TLC), pour the mixture into water.
- Extract the product with ethyl acetate.
- Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain Cbz-L-Homoserinol.

Protocol 2: Oxidation to a Protected Aspartic Acid Derivative

This protocol outlines the oxidation of the primary alcohol of a homoserine-containing peptide to a carboxylic acid, forming an aspartic acid residue. This method demonstrates the conversion of the homoserine side chain.[\[5\]](#)

Materials:

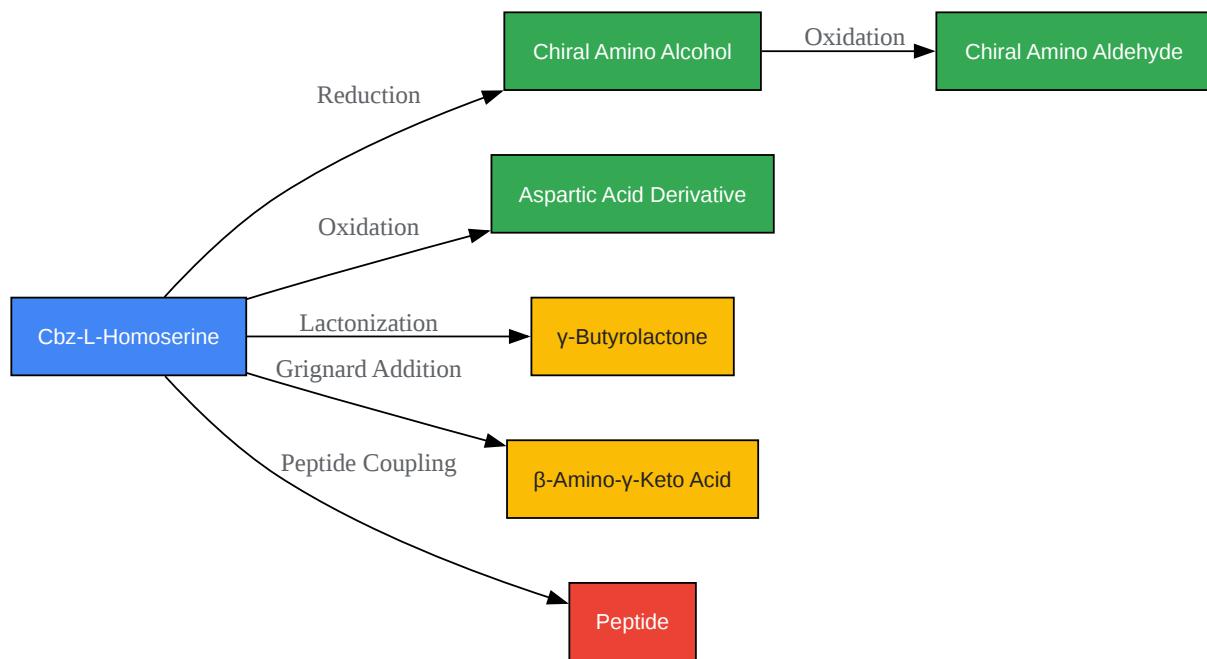
- Homoserine-containing peptide (e.g., Fmoc-Ser(tBu)-Hse(Trt)-Gly-OH)
- Pyridinium dichromate (PDC)
- Dimethylformamide (DMF)

Procedure:

- Dissolve the homoserine-containing peptide (1 equivalent) in DMF.
- Add pyridinium dichromate (3 equivalents) to the solution.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the corresponding aspartic acid derivative.

Mandatory Visualizations

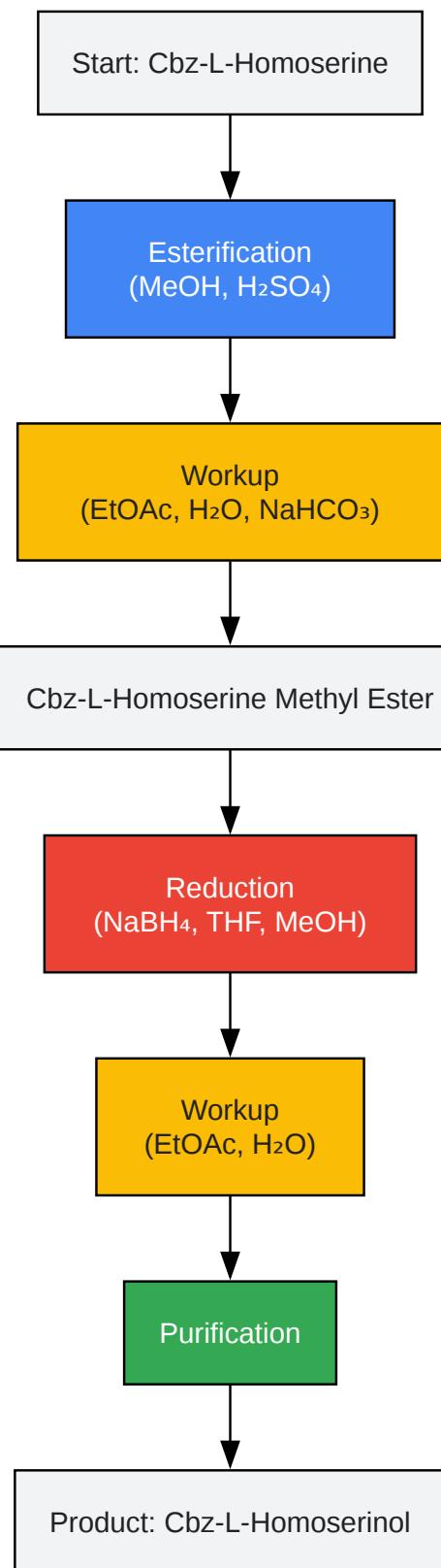
Diagram 1: Synthetic Pathways from Cbz-L-Homoserine



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Caption: Synthetic transformations of **Cbz-L-Homoserine**.

Diagram 2: Experimental Workflow for Cbz-L-Homoserinol Synthesis



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Caption: Workflow for the synthesis of Cbz-L-Homoserinol.

Conclusion

Cbz-L-Homoserine is a highly adaptable chiral building block with significant potential in synthetic organic chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore its utility in the enantioselective synthesis of a diverse range of valuable molecules. The ability to selectively manipulate its functional groups opens up numerous avenues for the construction of complex chiral architectures.

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